

Application Notes and Protocols for the Mass Spectrometric Detection of Mycothiol

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Compound of Interest

Compound Name: Mycothiol

Cat. No.: B1677580

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Introduction

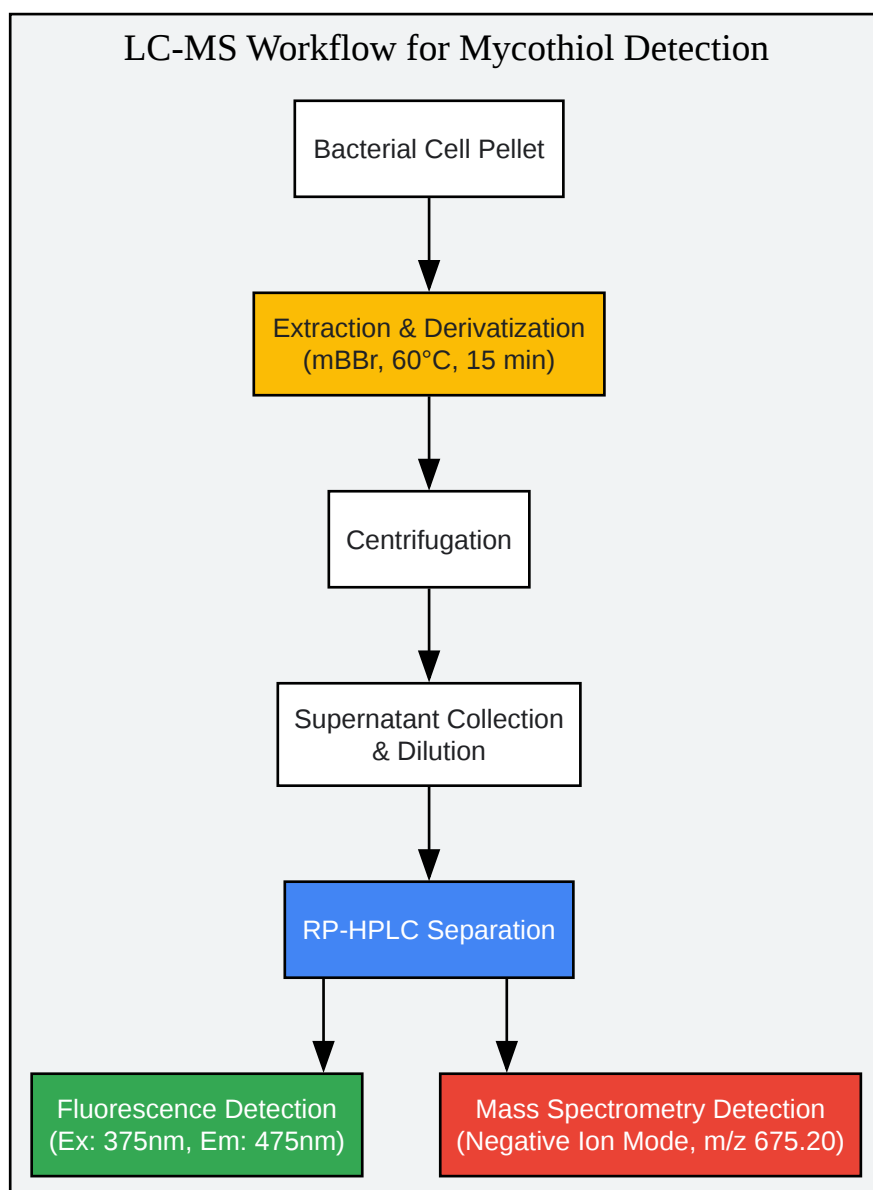
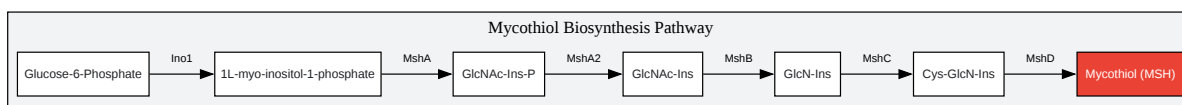
Mycothiol (MSH) is the primary low-molecular-weight thiol in most actinomycetes, including the human pathogen *Mycobacterium tuberculosis*. It serves a crucial role in maintaining cellular redox homeostasis, detoxifying xenobiotics and reactive oxygen species, and protecting against various cellular stresses.^{[1][2][3]} Unlike the glutathione/glutathione reductase system found in many other organisms, the **mycothiol** biosynthesis and redox cycling pathways present unique targets for the development of novel therapeutics against tuberculosis and other actinomycete-related diseases.

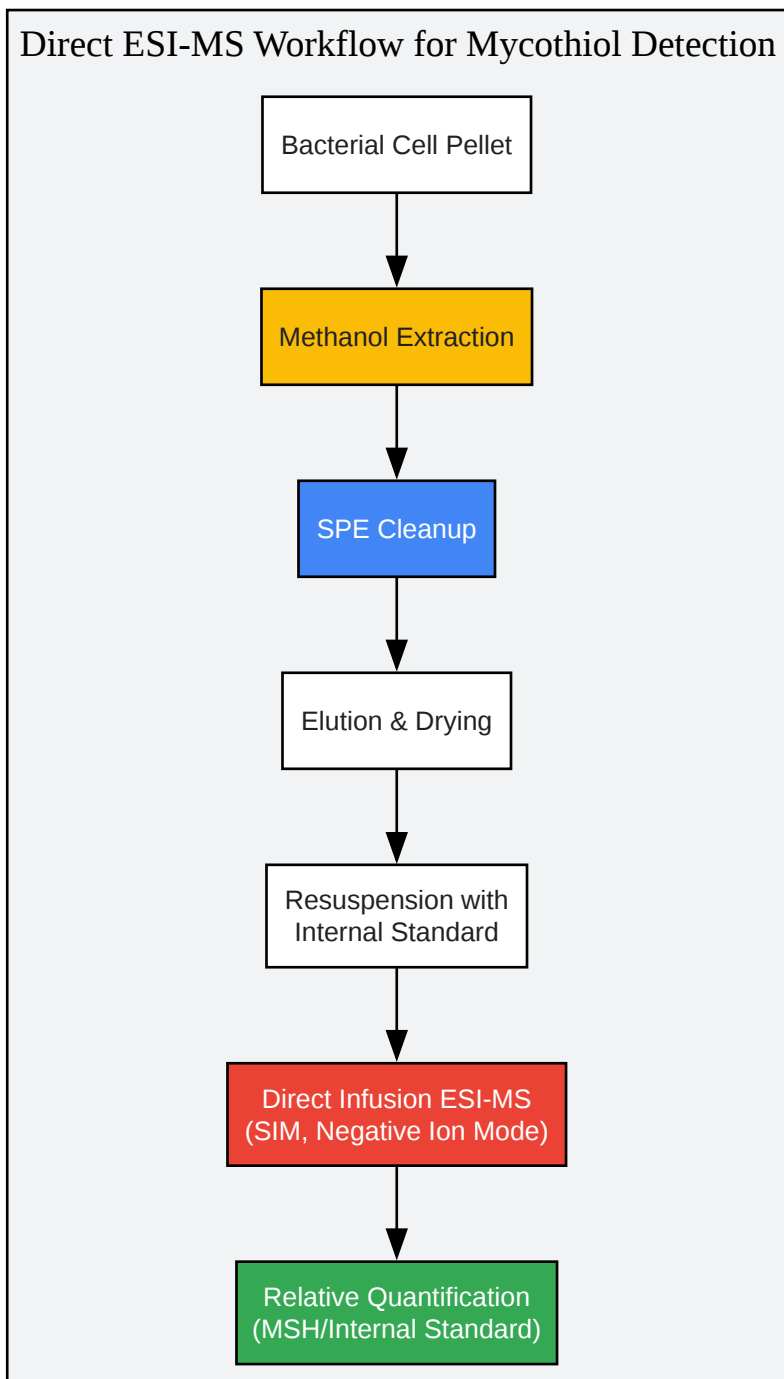
Accurate and sensitive detection and quantification of **mycothiol** are essential for studying its biological functions and for screening potential inhibitors of its biosynthetic enzymes. Mass spectrometry (MS), often coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for this purpose, offering high specificity and sensitivity. These application notes provide detailed protocols for the detection and quantification of **mycothiol** using two distinct mass spectrometry-based methods: a derivatization-based LC-MS method and a rapid, direct-infusion electrospray ionization-mass spectrometry (ESI-MS) method.

Mycothiol Biosynthesis Pathway

The biosynthesis of **mycothiol** is a five-step enzymatic pathway, starting from glucose-6-phosphate.^[4] The pathway involves the sequential action of four key enzymes: MshA, MshB,

MshC, and MshD.[3] Understanding this pathway is critical for the development of inhibitors that could serve as novel anti-mycobacterial agents.





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